Enhanced Topological Polar Surface Area (TPSA) vs. Core 1-(Thiazol-2-yl)piperazin-2-one Scaffold
The target compound (TPSA = 123 Ų) has a 67.8% larger Topological Polar Surface Area than the unsubstituted core 1-(1,3-thiazol-2-yl)piperazin-2-one (TPSA = 73.5 Ų) [1][2]. TPSA values between 120–140 Ų are associated with balanced intestinal absorption and oral bioavailability, while values below 90 Ų favor CNS penetration but may compromise solubility. For researchers optimizing peripherally restricted or orally bioavailable leads, the target compound occupies a TPSA range that is fundamentally distinct from the CNS-biased range of the unsubstituted core [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 123 Ų |
| Comparator Or Baseline | 1-(1,3-Thiazol-2-yl)piperazin-2-one (CAS 374795-53-6): 73.5 Ų |
| Quantified Difference | +67.8% (49.5 Ų absolute increase) |
| Conditions | Computed by Cactvs/PubChem; target compound computed from Kuujia data derived from standard methods |
Why This Matters
TPSA governs passive membrane permeability and bioavailability classification; selecting the wrong analog shifts predicted absorption class from 'moderate/good' to 'high CNS penetrant,' leading to off-target CNS findings or failed oral PK studies.
- [1] PubChem. 1-(1,3-Thiazol-2-yl)piperazin-2-one. CID 21955376. TPSA: 73.5 Ų. View Source
- [2] Kuujia.com. 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. CAS 2320376-12-1. TPSA: 123 Ų. View Source
- [3] Kuujia.com. Cas no 2310097-93-7 (4-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one). Discussion of balanced lipophilicity and hydrogen-bonding capacity in related thiazole-piperazinone scaffolds. View Source
